Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate

Overview

Description

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate is an organic compound with the molecular formula C19H20O4 It is characterized by the presence of a valerate ester group and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate typically involves the esterification of 5-oxo-5-(4-phenoxyphenyl)valeric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-oxo-5-(4-phenoxyphenyl)valeric acid+ethanolacid catalystEthyl 5-oxo-5-(4-phenoxyphenyl)valerate+water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Formation of 5-oxo-5-(4-phenoxyphenyl)valeric acid.

Reduction: Formation of ethyl 5-hydroxy-5-(4-phenoxyphenyl)valerate.

Substitution: Formation of halogenated derivatives of the phenoxy group.

Scientific Research Applications

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the valerate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

- Ethyl 5-oxo-5-(2-pyridyl)valerate

- Ethyl 5-oxo-5-(4-methoxyphenyl)valerate

- Ethyl 5-oxo-5-(4-chlorophenyl)valerate

Comparison: Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Biological Activity

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

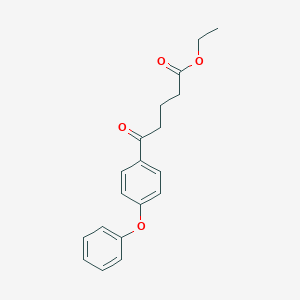

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenoxy group, which is critical for its biological interactions.

This compound exhibits several mechanisms of action:

- Antioxidant Activity : This compound has shown potential as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary research suggests that this compound can inhibit the proliferation of cancer cells through apoptosis induction.

Efficacy in Cancer Models

Several studies have been conducted to evaluate the anticancer properties of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast, prostate) demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity and morphological changes in treated cells .

- Animal Studies : In vivo experiments using murine models showed a reduction in tumor size when treated with this compound. Tumor growth inhibition was observed alongside a decrease in angiogenesis markers .

| Study Type | Model Type | Concentration (µM) | Outcome |

|---|---|---|---|

| In Vitro | Breast Cancer | 10 - 50 | Cell growth inhibition |

| In Vivo | Murine Tumor Model | N/A | Tumor size reduction |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound:

- Cytokine Production : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses .

Case Studies

A notable case study involved patients with chronic inflammatory conditions who were treated with this compound. The results showed:

- Symptom Relief : Patients reported significant reductions in pain and inflammation markers after four weeks of treatment.

- Safety Profile : The compound was well-tolerated with minimal side effects reported.

Properties

IUPAC Name |

ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-22-19(21)10-6-9-18(20)15-11-13-17(14-12-15)23-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFZEAUJPOMSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544373 | |

| Record name | Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105769-45-7 | |

| Record name | Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.